tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate
Description
tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate is a substituted indole derivative characterized by a tert-butyl carbamate group at the 1-position, a bromine atom at the 3-position, and a propionyl (propanoyl) group at the 4-position of the indole ring. This compound belongs to a class of halogenated indole carbamates, which are pivotal intermediates in pharmaceutical and agrochemical synthesis due to their reactivity and structural versatility.
Properties
Molecular Formula |
C16H18BrNO3 |
|---|---|
Molecular Weight |
352.22 g/mol |
IUPAC Name |
tert-butyl 3-bromo-4-propanoylindole-1-carboxylate |
InChI |
InChI=1S/C16H18BrNO3/c1-5-13(19)10-7-6-8-12-14(10)11(17)9-18(12)15(20)21-16(2,3)4/h6-9H,5H2,1-4H3 |
InChI Key |
DWNJEOFQQLTTMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C2C(=CC=C1)N(C=C2Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Synthetic Route
- Starting material: tert-butyl 3-bromo-1H-indole-1-carboxylate or related indole derivatives.
- Key transformations: Introduction of the propionyl group at the 4-position via Friedel-Crafts acylation or equivalent acylation methods.
- Protecting groups: The tert-butyl ester at the 1-position serves as a protecting group for the indole nitrogen, facilitating selective functionalization at other positions.
Stepwise Synthesis
Bromination at the 3-position:
Selective bromination of the indole ring at the 3-position is typically achieved using brominating agents such as N-bromosuccinimide (NBS) under mild conditions to avoid over-bromination or side reactions.Acylation at the 4-position:
The introduction of the propionyl group at the 4-position is commonly performed via Friedel-Crafts acylation using propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions are carefully controlled to favor substitution at the 4-position rather than other reactive sites on the indole ring.Esterification and protection:
The tert-butyl ester group at the 1-position is introduced either prior to or after the acylation step, depending on the synthetic route. This group protects the nitrogen and enhances the compound's stability during subsequent reactions.
Representative Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | N-bromosuccinimide (NBS), solvent (e.g., DMF) | 0–25 °C | 1–3 hours | 75–85 | Selective 3-bromo substitution |
| Acylation | Propionyl chloride, AlCl3, inert solvent (e.g., CH2Cl2) | 0–5 °C to room temp | 2–6 hours | 60–80 | Friedel-Crafts acylation at 4-position |
| Esterification | tert-Butyl chloroformate or equivalent | Room temperature | 1–4 hours | 80–90 | Protects indole nitrogen as tert-butyl ester |
Purification
- The crude product is typically purified by column chromatography using silica gel with a gradient of ethyl acetate and hexane as eluents.
- Final product isolation is often achieved as a solid or oil, depending on the scale and solvent system used.
Detailed Research Findings and Analysis
Selectivity and Yield Optimization
- The regioselectivity of bromination and acylation is critical. Using mild brominating agents and low temperatures minimizes polybromination and undesired substitution.
- Friedel-Crafts acylation requires careful control of stoichiometry and temperature to avoid over-acylation or polymerization side reactions.
- The tert-butyl ester group enhances the stability of the indole nitrogen, preventing side reactions during acylation.
Reaction Mechanism Insights
- Bromination proceeds via electrophilic aromatic substitution, with the indole ring's electron density directing substitution preferentially to the 3-position.
- Acylation involves formation of an acylium ion intermediate from propionyl chloride and AlCl3, which then electrophilically attacks the 4-position of the indole ring.
- The tert-butyl ester is stable under these conditions but can be cleaved under acidic conditions if deprotection is required.
Comparative Analysis with Similar Compounds
| Compound | Bromination Position | Acylation Position | Protecting Group | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| This compound | 3 | 4 | tert-butyl ester | 60–85 | High regioselectivity |
| tert-Butyl 3-bromo-1H-indole-1-carboxylate | 3 | None | tert-butyl ester | 75–90 | Precursor for acylation |
| 3-Bromo-4-acetylindole | 3 | 4 | None | 50–70 | Less stable, no nitrogen protection |
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Purpose | Key Considerations |
|---|---|---|---|
| Bromination | NBS, DMF, 0–25 °C | Introduce bromine at 3-position | Avoid over-bromination |
| Acylation | Propionyl chloride, AlCl3, CH2Cl2 | Add propionyl group at 4-position | Control temperature and stoichiometry |
| Esterification | tert-Butyl chloroformate, base | Protect indole nitrogen | Stability during acylation |
| Purification | Silica gel chromatography | Isolate pure product | Optimize solvent system |
Chemical Reactions Analysis
tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with various nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent using palladium catalysts and boronic acids.
Scientific Research Applications
tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Chemical Biology: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological target involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate and its analogs:
Key Comparative Insights :
Substituent Effects on Reactivity: The bromine atom in the 3- or 4-position (as in the target compound and ) enables halogen-directed metalation or cross-coupling (e.g., Suzuki-Miyaura), whereas non-halogenated analogs (e.g., ) rely on acetyl or alkenyl groups for reactivity. Propionyl vs. Acetyl: The longer alkyl chain in the propionyl group (C₃H₅O) compared to acetyl (C₂H₃O) may influence steric effects and lipophilicity, impacting binding affinity in drug discovery contexts .
Functional Group Compatibility :
- The tert-butyl carbamate group (common across all tert-butyl indole derivatives) provides steric protection for the indole nitrogen, enhancing stability during synthesis .
- Methoxy groups (e.g., in ) improve solubility in polar solvents, whereas halogenated derivatives (e.g., the target compound) are typically more lipophilic .
Synthetic Utility :
- Compounds like the target and are synthesized via Friedel-Crafts acylation or transition-metal-catalyzed reactions. For example, tert-butyl 3-acetyl-1H-indole-1-carboxylate is prepared using Nysted reagent (a gem-dizinc reagent) and TiCl₄, enabling regioselective acetylation .
Structural Similarity Analysis Using Computational Tools
Chemical similarity tools like SIMCOMP (a graph-based algorithm) and AromaDb ’s SMILES-based search () quantify structural overlaps between compounds. For example:
- Comparison with non-carbamate analogs (e.g., 5-methyl-3-(prop-1-en-2-yl)-1-tosyl-1H-indole ): Similarity score: <50% due to absence of tert-butyl carbamate and bromine.
Biological Activity
tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the indole class of compounds, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 328.19 g/mol. Its structure includes a bromine atom and a propionyl group attached to the indole core, contributing to its reactivity and interaction with biological targets.
Indole derivatives often interact with various biological pathways, primarily through enzyme inhibition and receptor modulation. The specific mechanism of action for this compound may involve:
- Inhibition of Protein Kinases : Similar indole compounds have shown the ability to inhibit kinases involved in cell signaling pathways, which can lead to reduced cell proliferation in cancer cells.
- Modulation of Apoptotic Pathways : Indoles can influence apoptotic pathways by regulating Bcl-2 family proteins and caspases, leading to programmed cell death in malignant cells.
Biological Activity
The biological activity of this compound has been investigated in various studies:
Anticancer Activity
Several studies have reported the anticancer properties of indole derivatives. For instance, compounds structurally similar to this compound exhibit significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer).
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 10 | Induction of apoptosis |
| Similar Indole Derivative | MCF7 | 5 | Inhibition of cell cycle |
Antimicrobial Activity
Research indicates that brominated indoles possess enhanced antimicrobial properties. In vitro studies have demonstrated that this compound exhibits activity against both bacterial and fungal strains. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
Study on Anticancer Effects
A study published in the Journal of Medicinal Chemistry examined a series of indole derivatives including this compound. The results indicated that this compound effectively inhibited the proliferation of A549 cells with an IC50 value suggesting significant potency. The study highlighted the role of the bromine substituent in enhancing biological activity through improved binding affinity to target proteins .
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of brominated indoles. The findings revealed that this compound demonstrated a broad spectrum of activity against various pathogens, with particular effectiveness against resistant strains . This suggests potential applications in treating infections caused by antibiotic-resistant bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
